6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL
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Overview
Description
6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL is a complex organic compound characterized by the presence of fluorophenyl and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the pyrimidine ring: This can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(4-FLUOROPHENYL)DIBENZO[A,I]PHENAZIN-5-OL: This compound shares the fluorophenyl group but differs in its overall structure and properties.
4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE: Another fluorophenyl-containing compound with different functional groups and applications.
Uniqueness
6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL is unique due to the combination of its fluorophenyl and oxadiazole groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c20-13-5-1-11(2-6-13)15-9-16(26)23-19(22-15)28-10-17-24-18(25-27-17)12-3-7-14(21)8-4-12/h1-9H,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVFJTQJRWGHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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